3-(3-Methylphenoxy)azetidine
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Overview
Description
3-(3-Methylphenoxy)azetidine is an organic compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a 3-methylphenoxy group attached to the azetidine ring. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability properties to these compounds.
Scientific Research Applications
3-(3-Methylphenoxy)azetidine has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and catalysis.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and polymers.
Safety and Hazards
Future Directions
Azetidines are important in organic synthesis and medicinal chemistry. Their potential in peptidomimetic and nucleic acid chemistry is considered remarkable . Future research may focus on overcoming the challenges associated with the aza Paternò–Büchi reaction and exploring other methods of synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Methylphenoxy)azetidine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3-iodoazetidine.
Cross-Coupling Reaction: The 3-iodoazetidine undergoes a cross-coupling reaction with 3-methylphenol in the presence of a palladium catalyst and phosphine ligands.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-(3-Methylphenoxy)azetidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The azetidine ring can undergo substitution reactions, where different substituents replace the existing groups on the ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often require catalysts like palladium or copper and specific ligands.
Major Products Formed:
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of reduced azetidine derivatives.
Substitution: Formation of various substituted azetidines with different functional groups.
Mechanism of Action
The mechanism of action of 3-(3-Methylphenoxy)azetidine involves its interaction with specific molecular targets and pathways. The compound’s unique ring strain and reactivity allow it to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
- 3-(2-Methylphenoxy)azetidine
- 3-(3-Methoxyphenoxy)azetidine
- 3-(3-Methoxyphenyl)azetidine
- 3-(Benzyloxy)azetidine
- 3-(2-(Trifluoromethyl)phenyl)azetidine
- 3-(4-Fluorophenyl)azetidine
Comparison: 3-(3-Methylphenoxy)azetidine is unique due to its specific substitution pattern, which imparts distinct reactivity and stability properties. Compared to other similar compounds, it may exhibit different biological activities and chemical reactivity, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
3-(3-methylphenoxy)azetidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-8-3-2-4-9(5-8)12-10-6-11-7-10/h2-5,10-11H,6-7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBYYBRKRSBFVSE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OC2CNC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50647904 |
Source
|
Record name | 3-(3-Methylphenoxy)azetidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50647904 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
949100-18-9 |
Source
|
Record name | 3-(3-Methylphenoxy)azetidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50647904 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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